A Senior Application Scientist's Guide to 2-Iodo-1H-benzoimidazole: Structure, Properties, and Synthetic Utility
A Senior Application Scientist's Guide to 2-Iodo-1H-benzoimidazole: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides an in-depth examination of 2-Iodo-1H-benzoimidazole, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of an iodine atom at the 2-position creates a highly versatile synthetic handle, unlocking a vast chemical space for derivatization. This document will delve into the core chemical properties, structural features, and spectroscopic signature of 2-Iodo-1H-benzoimidazole. We will further explore its synthesis, reactivity—with a particular focus on palladium-catalyzed cross-coupling reactions—and its overarching role as a strategic building block for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
2-Iodo-1H-benzoimidazole (CAS No: 27692-04-2) is a halogenated derivative of benzimidazole, a bicyclic structure formed by the fusion of benzene and imidazole rings.[4] The iodine atom at the C2 position is the molecule's key functional feature, profoundly influencing its reactivity.
The C-I bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting. The presence of the benzimidazole core, with its acidic N-H proton and basic sp²-hybridized nitrogen, allows for further functionalization and imparts the ability to engage in crucial biological interactions like hydrogen bonding and π-π stacking.[1][]
Core Properties
The fundamental physicochemical properties of 2-Iodo-1H-benzoimidazole are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-iodo-1H-benzimidazole | [4][6] |
| Molecular Formula | C₇H₅IN₂ | [4][6] |
| Molecular Weight | 244.03 g/mol | [4][6] |
| Physical Form | Off-White Solid | |
| Boiling Point | 369.1 ± 25.0 °C (Predicted) | [7] |
| Density | 2.082 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 10.11 ± 0.10 (Predicted) | [7] |
| InChI Key | ZROZRIKRPGMZBK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)I | [4][6] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of 2-Iodo-1H-benzoimidazole. The following data, based on analysis of structurally similar compounds, serves as a reference for experimental verification.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to tautomerism in N-unsubstituted benzimidazoles, the proton and carbon environments can be averaged in solution, simplifying the aromatic region of the spectra.[12]
| Predicted ¹H NMR Data (DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~12.5 - 13.0 | br s | N-H | Broad signal, characteristic of the acidic imidazole proton. |
| ~7.5 - 7.7 | m | H-4/H-7 | Signals for the protons ortho to the fused ring system. |
| ~7.1 - 7.3 | m | H-5/H-6 | Signals for the protons meta to the fused ring system. |
| Predicted ¹³C NMR Data (DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-3a/C-7a |
| ~122.0 | C-5/C-6 |
| ~115.0 | C-4/C-7 |
| ~90.0 - 100.0 | C-2 |
Infrared (IR) Spectroscopy
| Predicted IR Absorption Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H Stretch |
| ~1625 | C=N Stretch |
| 1400 - 1500 | C=C Aromatic Ring Stretch |
Synthesis of 2-Iodo-1H-benzoimidazole
The synthesis of 2-Iodo-1H-benzoimidazole can be approached in several ways, most commonly via the direct iodination of a pre-formed benzimidazole core.[4] This method is often preferred for its atom economy and straightforward execution.
Synthetic Workflow: Direct Electrophilic Iodination
The diagram below illustrates a typical workflow for the synthesis of 2-Iodo-1H-benzoimidazole from 1H-Benzimidazole.
Caption: Workflow for the Direct Iodination of 1H-Benzimidazole.
Detailed Experimental Protocol
This protocol is a representative method for the direct iodination of 1H-benzimidazole.[13]
Materials:
-
1H-Benzimidazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-benzimidazole (1.0 eq) in anhydrous DCM. Stir at room temperature until fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Expert Insight: NIS is an effective and easy-to-handle electrophilic iodinating agent. Cooling to 0 °C helps control the reaction's exothermicity and can improve selectivity.
-
-
Initiation: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Expert Insight: The acid catalyst protonates the benzimidazole, activating the ring system towards electrophilic attack.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Then, add saturated aqueous NaHCO₃ to neutralize the TFA catalyst.
-
Self-Validation Step: The disappearance of the characteristic iodine color upon Na₂S₂O₃ addition is a visual confirmation of a successful quench.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure 2-Iodo-1H-benzoimidazole.
Chemical Reactivity and Synthetic Applications
The primary value of 2-Iodo-1H-benzoimidazole lies in its role as a versatile synthetic intermediate.[4] The reactive C-I bond is an ideal handle for constructing new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[14]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][15] These reactions have revolutionized the synthesis of complex molecules in the pharmaceutical industry.[14][15]
The general catalytic cycle for these transformations is depicted below, using the Suzuki-Miyaura coupling as an illustrative example.
Caption: Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction.
-
Expert Insight: The success of these reactions hinges on the facile oxidative addition of the C-I bond to the low-valent palladium catalyst. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl makes iodo-substituted substrates, like 2-Iodo-1H-benzoimidazole, highly reactive and often allows for milder reaction conditions.[16]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Iodo-1H-benzoimidazole with an arylboronic acid.[15][17]
Materials:
-
2-Iodo-1H-benzoimidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add 2-Iodo-1H-benzoimidazole (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture at 80-100 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Development
The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs treating a wide range of conditions, including digestive diseases (e.g., Omeprazole), cancer, and infections.[3][][18][19] 2-Iodo-1H-benzoimidazole serves as a key starting material for generating libraries of novel benzimidazole derivatives. By using cross-coupling reactions, researchers can systematically attach different molecular fragments to the 2-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][4]
Derivatives of benzimidazole have demonstrated a wide spectrum of biological activities, including:
Safety and Handling
As with all laboratory chemicals, 2-Iodo-1H-benzoimidazole should be handled with appropriate care.
-
General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[20]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.[20]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[21]
-
Always consult the most current Safety Data Sheet (SDS) for the material before use.[20]
Conclusion
2-Iodo-1H-benzoimidazole is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a precursor to a privileged drug scaffold make it an invaluable asset. The facile reactivity of its carbon-iodine bond in cross-coupling reactions provides a reliable and versatile gateway to novel molecular architectures. This guide has provided the foundational knowledge, practical protocols, and expert insights necessary for researchers to effectively harness the synthetic potential of 2-Iodo-1H-benzoimidazole in their scientific endeavors.
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